![molecular formula C30H43NO4 B12092380 [3-[3-[Di(propan-2-yl)amino]-1-phenylpropyl]-4-(2-methylpropanoyloxy)phenyl]methyl 2-methylpropanoate](/img/structure/B12092380.png)
[3-[3-[Di(propan-2-yl)amino]-1-phenylpropyl]-4-(2-methylpropanoyloxy)phenyl]methyl 2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Isobutyryl ®-Fesoterodine is a chemical compound that belongs to the class of antimuscarinic agents. It is a derivative of Fesoterodine, which is used in the treatment of overactive bladder syndrome. The compound is characterized by the presence of an isobutyryl group attached to the R-enantiomer of Fesoterodine, enhancing its pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Isobutyryl ®-Fesoterodine typically involves the esterification of Fesoterodine with isobutyric acid. The reaction is carried out under acidic conditions using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to reflux, and the progress of the reaction is monitored using thin-layer chromatography (TLC). Once the reaction is complete, the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of O-Isobutyryl ®-Fesoterodine follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The final product is subjected to rigorous quality control tests to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
O-Isobutyryl ®-Fesoterodine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The isobutyryl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acyl chlorides and anhydrides are commonly used reagents for substitution reactions.
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of O-Isobutyryl ®-Fesoterodine, which may have different pharmacological properties.
Scientific Research Applications
O-Isobutyryl ®-Fesoterodine has several scientific research applications, including:
Chemistry: Used as a model compound in studies of esterification and acylation reactions.
Biology: Investigated for its effects on muscarinic receptors in various biological systems.
Medicine: Explored for its potential therapeutic effects in treating overactive bladder syndrome and other related conditions.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
The mechanism of action of O-Isobutyryl ®-Fesoterodine involves its interaction with muscarinic receptors in the bladder. The compound acts as an antagonist, blocking the action of acetylcholine on these receptors. This leads to a reduction in bladder contractions and an increase in bladder capacity, providing relief from symptoms of overactive bladder syndrome. The molecular targets include the M2 and M3 muscarinic receptors, which are involved in the regulation of bladder function.
Comparison with Similar Compounds
Similar Compounds
Fesoterodine: The parent compound, used in the treatment of overactive bladder syndrome.
Tolterodine: Another antimuscarinic agent with similar pharmacological properties.
Oxybutynin: A widely used antimuscarinic agent for bladder control.
Uniqueness
O-Isobutyryl ®-Fesoterodine is unique due to the presence of the isobutyryl group, which enhances its pharmacokinetic properties and provides a longer duration of action compared to its parent compound, Fesoterodine. This modification also improves its selectivity for muscarinic receptors, reducing the likelihood of side effects.
Properties
Molecular Formula |
C30H43NO4 |
|---|---|
Molecular Weight |
481.7 g/mol |
IUPAC Name |
[3-[3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(2-methylpropanoyloxy)phenyl]methyl 2-methylpropanoate |
InChI |
InChI=1S/C30H43NO4/c1-20(2)29(32)34-19-24-14-15-28(35-30(33)21(3)4)27(18-24)26(25-12-10-9-11-13-25)16-17-31(22(5)6)23(7)8/h9-15,18,20-23,26H,16-17,19H2,1-8H3 |
InChI Key |
WXQIMMHESMEGJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)OCC1=CC(=C(C=C1)OC(=O)C(C)C)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


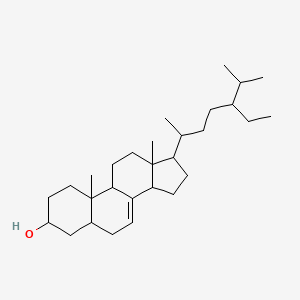
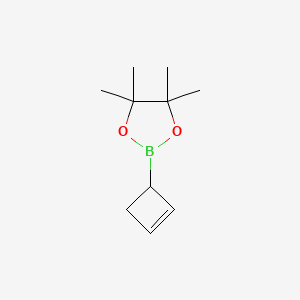
![Oxazole, 5-[3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B12092317.png)

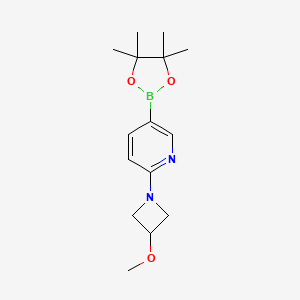
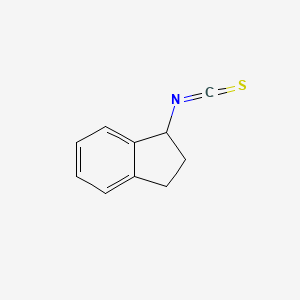

![2,2-Difluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B12092346.png)

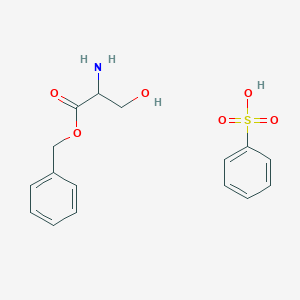

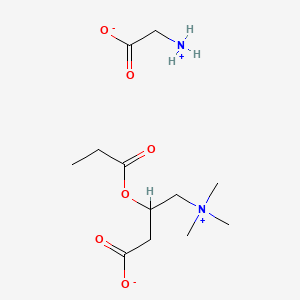
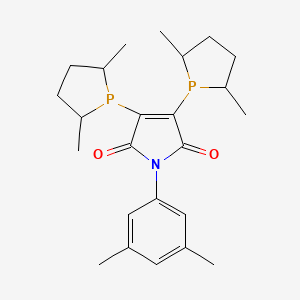
![[4,4-Bis(fluoranyl)-5-oxidanyl-3-(phenylcarbonyloxy)oxolan-2-yl]methyl benzoate](/img/structure/B12092376.png)
